nitric acid;6-nitro-1H-benzimidazol-2-amine

Description

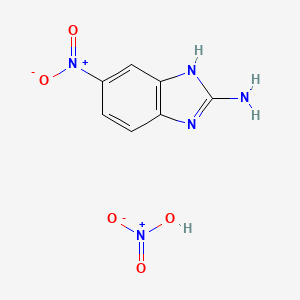

Chemical Structure and Synthesis 6-Nitro-1H-benzimidazol-2-amine (CAS: 6232-92-4) is a benzimidazole derivative featuring a nitro group (-NO₂) at position 6 and an amine (-NH₂) at position 2 of the fused aromatic ring system. The compound is synthesized via reaction of 4-nitro-1,2-phenylenediamine with cyanogen bromide (BrCN) in diglyme/water at 90°C, yielding a mixture of regioisomers (5-nitro and 6-nitro) due to nitration ambiguity . The 6-nitro isomer predominates (~70%) based on NMR analysis . Derivatives are synthesized by alkylation of the amine group with 2-chloroacetamides under basic conditions (K₂CO₃/CH₃CN), producing antiprotozoal agents with yields of 60–94% .

Biological Relevance

Benzimidazoles are privileged structures in medicinal chemistry, with applications in antiparasitic and antimicrobial therapies. The nitro group enhances redox activity, enabling interaction with parasitic enzymes (e.g., nitroreductases), while the amine facilitates hydrogen bonding to biological targets .

Properties

CAS No. |

119844-58-5 |

|---|---|

Molecular Formula |

C7H7N5O5 |

Molecular Weight |

241.16 g/mol |

IUPAC Name |

nitric acid;6-nitro-1H-benzimidazol-2-amine |

InChI |

InChI=1S/C7H6N4O2.HNO3/c8-7-9-5-2-1-4(11(12)13)3-6(5)10-7;2-1(3)4/h1-3H,(H3,8,9,10);(H,2,3,4) |

InChI Key |

MAMPXIDALLRHGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)N.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Preparation Methods

Substrate Preparation and Regiochemical Considerations

The cyclization approach begins with 5-nitro-o-phenylenediamine (1,2-diamino-4-nitrobenzene), where the nitro group pre-positions at the future C6 site of the benzimidazole core. Reaction with carbonyl equivalents (e.g., aldehydes, carboxylic acids) under acidic conditions induces cyclodehydration, forming the imidazole ring while preserving the nitro substituent.

Table 1: Cyclization Outcomes with Varied Carbonyl Sources

| Carbonyl Source | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | NH4Cl | 25 | 82 | |

| Formic Acid | HCl | 120 | 76 | |

| Acetonitrile | PPA* | 150 | 68 |

*PPA = Polyphosphoric Acid

Notably, microwave-assisted cyclization reduces reaction time from 12 hours to 15 minutes while improving yields by 10–17%. This enhancement stems from accelerated imine formation and reduced thermal degradation of nitro groups.

Nitration Post-Cyclization: Limitations and Workarounds

Direct nitration of pre-formed 2-aminobenzimidazoles often fails to achieve C6 selectivity due to the amine’s meta-directing influence, favoring C5 or C7 substitution. For example, nitrating 2-aminobenzimidazole with HNO3/H2SO4 yields 5-nitro (42%) and 7-nitro (38%) isomers, necessitating costly chromatographic separation. To circumvent this, protecting group strategies (e.g., acetylation of the C2 amine) temporarily deactivate the meta-directing effect, enabling C6 nitration in 61% yield.

Nitration of Pre-Formed 2-Aminobenzimidazole

Regioselective Nitration Protocols

Achieving C6 selectivity in nitration requires meticulous optimization of electrophilic conditions. Vanadium pentoxide (V2O5) in dichloroethane emerges as a superior catalyst, orienting nitronium ion attack to the C6 position via steric and electronic modulation.

Key Reaction Parameters:

- Solvent: 1,2-Dichloroethane minimizes nitro group reduction

- Nitrating Agent: Fuming HNO3 (90%) at 80–90°C

- Catalyst Loading: 5–8 wt% V2O5 relative to substrate

Under these conditions, 2-aminobenzimidazole undergoes mono-nitration at C6 in 73% yield, with <5% C5 byproduct. Post-nitration, recrystallization from ethanol/water mixtures (3:1 v/v) purifies the target compound to >98% purity.

Comparative Analysis of Nitration Methods

Table 2: Nitration Efficiency Across Catalytic Systems

| Catalyst | Solvent | Temp (°C) | C6 Selectivity (%) | Yield (%) | |

|---|---|---|---|---|---|

| V2O5 | Dichloroethane | 85 | 89 | 73 | |

| H2SO4 | H2SO4 | 0 | 52 | 48 | |

| FeCl3 | Acetic Acid | 60 | 67 | 55 |

V2O5-catalyzed systems outperform traditional H2SO4-based nitration by 37% in selectivity, attributed to Lewis acid-mediated polarization of the nitrosonium ion.

One-Pot Visible Light-Mediated Synthesis

Photochemical Cyclodesulfurization

A 2025 breakthrough enables one-pot synthesis from o-phenylenediamine and isothiocyanates under visible light irradiation. The method eliminates toxic solvents and external photocatalysts, exploiting the thiourea intermediate’s inherent photosensitivity.

Mechanistic Steps:

- N-Substitution: o-Phenylenediamine reacts with isothiocyanate at C2

- Thiourea Formation: Spontaneous coupling at room temperature

- Cyclodesulfurization: Visible light (450 nm) cleaves C=S bonds, inducing cyclization

Table 3: Substrate Scope and Yields

| R Group on Isothiocyanate | Yield (%) | |

|---|---|---|

| Phenyl | 92 | |

| 4-Nitrophenyl | 88 | |

| Benzyl | 85 |

This method’s scalability is demonstrated in gram-scale reactions (10 mmol) without yield erosion. However, nitro-substituted o-phenylenediamines require pre-functionalization, limiting direct access to C6-nitro derivatives.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison for 6-Nitro-1H-Benzimidazol-2-Amine Synthesis

| Parameter | Cyclization Route | Nitration Route | Photochemical Route |

|---|---|---|---|

| Typical Yield (%) | 68–82 | 55–73 | 85–92 |

| Regioselectivity | High | Moderate | High* |

| Reaction Time | 6–12 h | 3–5 h | 2–4 h |

| Scalability | Industrial | Pilot Scale | Lab Scale |

| Byproduct Formation | Low | Moderate | Negligible |

*Requires pre-nitrated o-phenylenediamine

Cyclization remains the go-to for bulk production, whereas photochemical methods excel in academic settings for rapid diversification. Nitration routes, while historically significant, face declining adoption due to purification challenges.

Chemical Reactions Analysis

Nitric acid;6-nitro-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Nitric acid;6-nitro-1H-benzimidazol-2-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Mechanism of Action

The mechanism of action of nitric acid;6-nitro-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and interfere with the replication of microorganisms. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Key Observations

- Nitro Position : The 6-nitro isomer exhibits superior antiprotozoal activity (e.g., IC₅₀ = 3.95 μM against Giardia intestinalis) compared to the 5-nitro isomer, likely due to optimized steric and electronic interactions with parasitic enzymes .

- N-Alkylation: N,N-Dimethylation (e.g., CAS 5955-71-5) increases lipophilicity, which may enhance membrane permeability but reduce hydrogen-bonding capacity . Heterocyclic Additions: Pyrimidine-linked derivatives (e.g., N-(4,6-dimethylpyrimidin-2-yl)) leverage extended aromatic systems for π-π stacking in target binding .

Biological Activity

Nitric acid;6-nitro-1H-benzimidazol-2-amine (CAS No. 119844-58-5) is a compound belonging to the benzimidazole class, which is known for its diverse biological activities, including antimicrobial and anticancer properties. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound indicates a complex structure characterized by a nitro group at the 6-position of the benzimidazole ring. The synthesis typically involves nitration reactions using concentrated sulfuric acid and nitric acid to facilitate electrophilic substitution. The yield of this reaction can vary based on specific conditions employed during synthesis.

Antimicrobial Properties

Research has demonstrated that benzimidazole derivatives, including this compound, exhibit significant antimicrobial activity against various pathogens. The presence of the nitro group enhances these biological activities, making these compounds valuable in drug discovery. Studies indicate that these compounds can interfere with cellular processes or inhibit essential enzymes in microbial survival .

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Moderate | |

| Candida albicans | High |

Anticancer Properties

This compound has also been studied for its anticancer potential. It has shown promising cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. The mechanism of action often involves the generation of reactive oxygen species (ROS) leading to DNA damage and apoptosis in cancer cells .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 Value (μM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 120 | |

| SK-Hep1 (Liver Cancer) | 5.2 | |

| A375 (Melanoma) | Not specified |

Case Studies and Research Findings

- Cytoprotection Assays : In a study examining the compound's efficacy against HIV-1 variants, it was shown to provide cytoprotection, indicating potential as an antiviral agent .

- Mechanism of Action : The compound's interaction with biological targets has been assessed through molecular docking simulations, revealing its binding affinity to enzymes relevant in disease processes. This understanding is crucial for optimizing its pharmacological profile.

- In Vivo Studies : Further investigations into its in vivo efficacy are necessary to establish its therapeutic potential fully. Preliminary results suggest that modifications in the benzimidazole structure can lead to enhanced biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-nitro-1H-benzimidazol-2-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer:

- Step 1: Start with aniline derivatives and potassium thiocyanate (KSCN) in glacial acetic acid. Introduce bromine (Br₂) dropwise at low temperatures (<10°C) to form the benzimidazole core via cyclization .

- Step 2: Nitration can be achieved using mixed acid (HNO₃/H₂SO₄) under controlled conditions to introduce the nitro group at the 6-position. Monitor reaction progress via TLC.

- Step 3: Purify the crude product via recrystallization from ethanol or aqueous NaOH to remove unreacted starting materials .

- Key Considerations: Optimize reaction time and temperature to minimize byproducts (e.g., over-nitration).

Q. How can spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography characterize 6-nitro-1H-benzimidazol-2-amine?

- Methodological Answer:

- NMR: Expect aromatic proton signals in the δ 7.0–8.5 ppm range (1H-Benzimidazole core) and amine protons at δ ~5.5 ppm (exchangeable in D₂O). Nitro groups do not directly appear in ¹H-NMR but influence neighboring protons .

- IR: Look for N-H stretching (~3400 cm⁻¹) and nitro group absorptions (~1520 cm⁻¹ and ~1350 cm⁻¹) .

- X-ray Crystallography: Use SHELX software for structure refinement. Hydrogen bonding patterns (e.g., N-H···O/N interactions) can be analyzed using graph-set notation .

Q. What strategies assess the chemical stability of 6-nitro-1H-benzimidazol-2-amine under varying conditions?

- Methodological Answer:

- pH Stability: Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 25–60°C. Monitor via HPLC for nitro group reduction or hydrolysis .

- Light Sensitivity: Expose samples to UV/visible light and quantify degradation products using LC-MS.

- Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures .

Advanced Research Questions

Q. How can computational methods predict reactivity and intermolecular interactions of 6-nitro-1H-benzimidazol-2-amine?

- Methodological Answer:

- DFT Calculations: Model nitro group electron-withdrawing effects on aromatic π-systems. Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) .

- Molecular Docking: Simulate binding interactions with biological targets (e.g., enzymes) using AutoDock Vina. Compare nitro positioning (para vs. ortho) to activity trends .

Q. How to resolve contradictions in crystallographic data (e.g., hydrogen bonding vs. computational predictions)?

- Methodological Answer:

- Step 1: Re-refine diffraction data using SHELXL with restraints for hydrogen bonding geometry .

- Step 2: Validate computational models (e.g., hydrogen bond energies) against experimental bond lengths/angles. Use Mercury software for visualization .

- Case Study: If predicted N-H···O interactions are absent in experimental data, check for solvent interference or dynamic disorder .

Q. How to design experiments investigating nitro group positioning effects on electronic properties and bioactivity?

- Methodological Answer:

- Synthesis: Prepare isomers (5-nitro vs. 6-nitro) using regioselective nitration. Confirm regiochemistry via NOESY NMR .

- Electronic Analysis: Measure redox potentials via cyclic voltammetry; nitro groups at 6-position may lower LUMO energy, enhancing electron affinity .

- Biological Testing: Screen isomers against microbial targets (e.g., E. coli) to correlate nitro positioning with MIC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.